Tirotundin

描述

Tirotundin is a sesquiterpene lactone isolated from the plant Tithonia diversifolia. This compound has garnered significant attention due to its dual activation properties on peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This compound is known for its anti-diabetic, anti-inflammatory, and hepatoprotective effects .

科学研究应用

Tirotundin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the reactivity of sesquiterpene lactones and their derivatives.

作用机制

Target of Action

“Tirotundin” primarily interacts with two nuclear receptors: Liver X receptor (LXR) and farnesoid X receptor (FXR). These receptors belong to the nuclear receptor superfamily and play crucial roles in metabolic regulation and lipid homeostasis .

Liver X Receptor (LXR): LXR acts as a ligand-activated transcription factor, heterodimerizing with retinoid X receptor (RXR). Endogenous LXR ligands include cholesterols and glucose. LXRα and LXRβ are expressed in various tissues, including the liver, intestine, adrenal glands, CNS, and kidney .

Farnesoid X Receptor (FXR): FXR is another nuclear receptor involved in bile acid homeostasis, lipid metabolism, and glucose regulation. Activation of FXR affects gene expression related to bile acid synthesis, transport, and metabolism .

Mode of Action

This compound and its close relative, tagitinin A, act as dual agonists for both LXR and FXR. Here’s how they interact with these receptors:

- This compound and tagitinin A enhance the transactivation of the FXR-dependent SHP gene promoter by more than two-fold. This activation influences bile acid synthesis and transport .

LXR Activation

FXR Activation

准备方法

Synthetic Routes and Reaction Conditions: Tirotundin is primarily extracted from the crude oil of Tithonia diversifolia. The extraction process involves the use of organic solvents to isolate the active compound. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Tithonia diversifolia. The plant material is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification using high-performance liquid chromatography. The purified compound is then crystallized to obtain this compound in its pure form .

化学反应分析

Types of Reactions: Tirotundin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involve the use of nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

相似化合物的比较

Tagitinin A: Another sesquiterpene lactone isolated from Tithonia diversifolia, known for its anti-inflammatory properties.

Parthenolide: A sesquiterpene lactone found in Chrysanthemum parthenium, known for its anti-cancer and anti-inflammatory activities.

Tirotundin’s unique dual activation properties and its wide range of biological activities make it a compound of significant interest in various fields of scientific research.

生物活性

Tirotundin, a sesquiterpene lactone derived from Tithonia diversifolia, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, particularly its effects against various pathogens and its potential therapeutic applications.

Overview of this compound

This compound is part of a larger class of compounds known as sesquiterpene lactones, which are recognized for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The compound's structure features a characteristic lactone ring, contributing to its biological efficacy.

1. Antileishmanial Activity

This compound exhibits significant leishmanicidal activity against Leishmania braziliensis, a protozoan parasite responsible for leishmaniasis. In vitro studies have demonstrated that this compound and its derivatives can reduce the internalization of parasites in macrophages. The leaf rinse extract (LRE) from Tithonia diversifolia, rich in sesquiterpene lactones including this compound, showed an LD50 value of 1.5 ± 0.50 µg/mL against promastigote forms of the parasite .

Table 1: Leishmanicidal Activity of this compound and Related Compounds

| Compound | LD50 (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | 1.5 | High |

| Tagitinin F | 2.0 | Moderate |

| Guaianolide | 3.0 | Moderate |

| Control | >50 | - |

The study indicates that this compound not only affects the promastigote stage but also shows effectiveness against intracellular amastigotes, suggesting its potential as a therapeutic agent for leishmaniasis .

2. Antidiabetic Properties

Research has indicated that this compound may have beneficial effects in managing diabetes and its complications. In silico studies have shown that this compound binds effectively to several key proteins involved in glucose metabolism and diabetic nephropathy, such as α-glucosidase and PPAR-γ .

Table 2: Binding Affinity of this compound to Diabetes-Related Proteins

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| α-Glucosidase | -7.5 |

| PPAR-γ | -8.0 |

| SGLT2 | -6.9 |

These findings suggest that this compound could be explored further as a candidate for therapeutic interventions in diabetic conditions.

3. Nematicidal Activity

This compound has also been identified as a potential neurotoxin to nematodes, showcasing its utility in agricultural applications against parasitic nematodes . This nematicidal activity opens avenues for using this compound in pest management strategies.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological contexts:

- Leishmaniasis Treatment : A study demonstrated that treatment with LRE containing this compound significantly reduced the infection index in macrophages infected with L. braziliensis after 48 hours .

- Diabetes Management : In vivo experiments with diabetic rat models showed that extracts from Tithonia diversifolia improved blood glucose levels, indicating the potential role of this compound in diabetes therapy .

- Fibroblast Proliferation : Research on tagitinin C, another compound from Tithonia diversifolia, revealed it could inhibit keloid fibroblast proliferation, suggesting that related compounds like this compound may also exhibit antifibrotic properties .

属性

IUPAC Name |

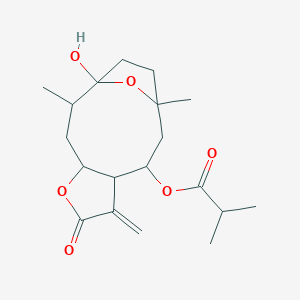

(1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWNXJLVNFOOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971809 | |

| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56377-67-4 | |

| Record name | Tagitinin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056377674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirotundin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Tirotundin's nematicidal activity?

A1: this compound exhibits nematicidal activity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in nematodes. this compound acts as a reversible, mixed-type competitive inhibitor of AChE, suggesting it might interact with multiple binding sites on the enzyme. []

Q2: Which plant species is this compound primarily isolated from?

A2: this compound is primarily isolated from the plant Tithonia diversifolia, commonly known as the Mexican sunflower. [, , , , , , ]

Q3: Besides nematicidal activity, what other biological activities have been reported for this compound?

A3: Research indicates that this compound also demonstrates anti-inflammatory properties. It inhibits the activation of the transcription factor NF-κB, which plays a key role in regulating the immune response and inflammation. [] Additionally, studies suggest that this compound might have potential as an anti-diabetic agent by inhibiting low-molecular-weight protein tyrosine phosphatase (LMW-PTP), a target involved in insulin resistance. []

Q4: What is the molecular formula and weight of this compound?

A4: While a specific molecular formula is not explicitly provided in the abstracts, based on its classification as a sesquiterpene lactone and the reported structure, this compound likely has a molecular formula of C15H18O3 and a molecular weight of 246.3 g/mol. [, , ]

Q5: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A5: While specific SAR studies focusing solely on this compound are not detailed in the abstracts, research involving related sesquiterpene lactones from Tithonia diversifolia, such as diversifolin and its methyl ether derivative, has been conducted to investigate their anti-inflammatory activity. [] These studies suggest that the presence and modification of specific functional groups on the sesquiterpene lactone skeleton can influence their biological activity.

Q6: Has the pharmacokinetic profile of this compound been investigated?

A6: Although dedicated pharmacokinetic studies are not described in the abstracts, one study utilized in silico methods to predict the ADME-T (absorption, distribution, metabolism, elimination, and toxicity) properties of various Tithonia diversifolia constituents, including this compound. [] This computational analysis suggested that this compound possesses favorable ADME-T characteristics, warranting further investigation through in vivo studies.

Q7: What are the potential applications of this compound based on its reported biological activities?

A7: Based on the available research, this compound demonstrates potential for applications in multiple areas:

- Agriculture: As a biopesticide targeting nematodes due to its AChE inhibitory activity. [, ]

- Medicine: As a potential anti-inflammatory agent targeting NF-κB. []

- Drug Development: As a lead compound for developing novel anti-diabetic therapies targeting LMW-PTP. [, ]

Q8: What analytical techniques have been employed to characterize and quantify this compound?

A8: Researchers commonly utilize a combination of techniques, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。